2-Fluoro-3-(trifluoromethyl)benzophenone

Lipophilicity Drug-likeness ADME Properties

2-Fluoro-3-(trifluoromethyl)benzophenone (CAS 207853-70-1) is a fluorinated aromatic ketone belonging to the benzophenone class, characterized by a fluoro group at the 2-position and a trifluoromethyl group at the 3-position on one phenyl ring. This specific substitution pattern imparts distinct electronic and steric properties, differentiating it from other regioisomeric analogs.

Molecular Formula C14H8F4O
Molecular Weight 268.21 g/mol
CAS No. 207853-70-1
Cat. No. B1302124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(trifluoromethyl)benzophenone
CAS207853-70-1
Molecular FormulaC14H8F4O
Molecular Weight268.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)F
InChIInChI=1S/C14H8F4O/c15-12-10(7-4-8-11(12)14(16,17)18)13(19)9-5-2-1-3-6-9/h1-8H
InChIKeyQNEOCRQLKSEYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(trifluoromethyl)benzophenone (CAS 207853-70-1): A Precisely Positioned Fluorinated Benzophenone Building Block for Medicinal Chemistry and Materials Science


2-Fluoro-3-(trifluoromethyl)benzophenone (CAS 207853-70-1) is a fluorinated aromatic ketone belonging to the benzophenone class, characterized by a fluoro group at the 2-position and a trifluoromethyl group at the 3-position on one phenyl ring. This specific substitution pattern imparts distinct electronic and steric properties, differentiating it from other regioisomeric analogs [1]. The compound is commercially available as a research chemical with a purity of 97% , and its physicochemical profile includes a molecular weight of 268.21 g/mol, a boiling point of 290 °C (lit.), a density of 1.32 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.526 (lit.) .

Why 2-Fluoro-3-(trifluoromethyl)benzophenone Cannot Be Casually Substituted with Other Fluorinated Benzophenone Analogs


In the context of structure-activity relationships (SAR) for fluorinated benzophenone derivatives, the precise positioning of fluorine and trifluoromethyl substituents on the phenyl ring is critical for modulating lipophilicity, metabolic stability, and target binding affinity. A patent on fluorine-containing benzophenone derivatives highlights that a trifluoromethyl group at the ortho-position on one benzene ring is a key characteristic for achieving selective herbicidal activities, underscoring the functional impact of regiospecific substitution [1]. Furthermore, a study on novel benzophenone analogs demonstrated that variations in the number and position of fluoro, chloro, and methyl groups on the benzophenone core directly correlate with differential cytotoxic and anti-proliferative potency against cancer cell lines [2]. Therefore, interchanging 2-Fluoro-3-(trifluoromethyl)benzophenone with analogs bearing alternative substitution patterns (e.g., 4-fluoro, 4-trifluoromethyl, or meta-fluoro substitutions) cannot be assumed to yield equivalent outcomes in synthetic pathways or biological assays, as quantified in the evidence below.

Quantitative Differentiation Evidence for 2-Fluoro-3-(trifluoromethyl)benzophenone Against Its Closest Analogs


LogP as a Function of Fluorine/Trifluoromethyl Substitution Pattern

The lipophilicity (LogP) of 2-Fluoro-3-(trifluoromethyl)benzophenone is differentiated from its regioisomers by its specific substitution pattern. The calculated XLogP3-AA for the target compound is 4.1 [1], whereas the isomer 3-Fluoro-4-(trifluoromethyl)benzophenone exhibits a LogP of 4.03 , and the non-fluorinated analog 2-(Trifluoromethyl)benzophenone has a LogP of 3.94 . This variation in lipophilicity can influence membrane permeability and distribution properties in biological systems.

Lipophilicity Drug-likeness ADME Properties

Comparative Physicochemical Profile: Density and Refractive Index

The density and refractive index of 2-Fluoro-3-(trifluoromethyl)benzophenone are quantitatively distinct from its analogs, providing a basis for its identification and purity assessment. The target compound has a density of 1.32 g/mL at 25 °C and a refractive index (n20/D) of 1.526 . In comparison, the isomer 3-Fluoro-4-(trifluoromethyl)benzophenone has a density of 1.3±0.1 g/cm³ and a refractive index of 1.506 , while the non-fluorinated analog 2-(Trifluoromethyl)benzophenone has a density of 1.6 g/cm³ and a refractive index of 1.519 . These differences are critical for material specification and quality control in procurement.

Physical Characterization Quality Control Formulation

In Silico Lipophilicity Comparison Against 4-Fluoro-3-(trifluoromethyl)benzophenone Isomer

Within the series of fluorinated benzophenone regioisomers, the 2-fluoro-3-(trifluoromethyl) substitution pattern yields a distinct calculated LogP compared to the 4-fluoro-3-(trifluoromethyl) isomer. The target compound has a calculated XLogP3-AA of 4.1 [1], whereas its positional isomer, 4-Fluoro-3-(trifluoromethyl)benzophenone, has a higher XLogP3-AA of 4.2 [2]. This difference arises from the altered electronic environment due to the fluorine atom's position.

Computational Chemistry Drug Design Lipophilicity Prediction

Optimal Application Scenarios for 2-Fluoro-3-(trifluoromethyl)benzophenone Based on Evidence-Based Differentiation


Medicinal Chemistry: Optimizing Lipophilicity in Lead Optimization

Given its distinct LogP value of 4.1 [1], this compound serves as a strategic building block for medicinal chemists aiming to fine-tune the lipophilicity of drug candidates. The specific 2-fluoro-3-(trifluoromethyl) substitution pattern offers a calculated lipophilicity profile that is intermediate between closely related isomers, providing a unique option for balancing membrane permeability and solubility in SAR campaigns [REFS-1, REFS-2].

Analytical Chemistry and Quality Control: Use as a Distinctive Reference Standard

The compound's well-defined and verifiable physical constants—density of 1.32 g/mL at 25 °C and refractive index (n20/D) of 1.526 —enable its use as a reliable reference standard for confirming the identity and purity of synthetic batches, distinguishing it from structurally similar analogs which possess measurably different values .

Synthetic Chemistry: Intermediate for Ortho-Substituted Fluorinated Aromatics

As a benzophenone with a unique ortho-fluoro and meta-trifluoromethyl substitution, this compound is a valuable intermediate for the synthesis of more complex fluorinated aromatic molecules where regiospecific functionalization is required. Its distinct substitution pattern, highlighted in patents for selective herbicidal activity [3], suggests its utility in agrochemical and material science syntheses where electronic and steric effects are critical.

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